molecular formula C18H25F3N2O5 B15001368 ethyl 2-[(4-butoxyphenyl)amino]-N-(ethoxycarbonyl)-3,3,3-trifluoroalaninate

ethyl 2-[(4-butoxyphenyl)amino]-N-(ethoxycarbonyl)-3,3,3-trifluoroalaninate

Cat. No.: B15001368
M. Wt: 406.4 g/mol
InChI Key: OXCJHZSVBVBSEJ-UHFFFAOYSA-N
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Description

ETHYL 2-[(4-BUTOXYPHENYL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, which impart significant stability and reactivity. It is widely used in various fields of scientific research due to its versatile nature.

Properties

Molecular Formula

C18H25F3N2O5

Molecular Weight

406.4 g/mol

IUPAC Name

ethyl 2-(4-butoxyanilino)-2-(ethoxycarbonylamino)-3,3,3-trifluoropropanoate

InChI

InChI=1S/C18H25F3N2O5/c1-4-7-12-28-14-10-8-13(9-11-14)22-17(18(19,20)21,15(24)26-5-2)23-16(25)27-6-3/h8-11,22H,4-7,12H2,1-3H3,(H,23,25)

InChI Key

OXCJHZSVBVBSEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(C(=O)OCC)(C(F)(F)F)NC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(4-BUTOXYPHENYL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the butoxyphenylamine intermediate: This step involves the reaction of 4-butoxyaniline with suitable reagents to form the intermediate.

    Introduction of the trifluoromethyl group: This is achieved through a reaction with trifluoromethylating agents under controlled conditions.

    Esterification: The final step involves the esterification of the intermediate with ethyl chloroformate to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(4-BUTOXYPHENYL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 2-[(4-BUTOXYPHENYL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of ETHYL 2-[(4-BUTOXYPHENYL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity to its targets. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[(4-METHOXYPHENYL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE
  • ETHYL 2-[(4-ETHOXYPHENYL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE

Uniqueness

ETHYL 2-[(4-BUTOXYPHENYL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. This makes it more suitable for specific applications compared to its analogs.

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